5-Fluoro-2,4-dimethoxyaniline
Description
5-Fluoro-2,4-dimethoxyaniline is a substituted aniline derivative featuring a fluorine atom at the 5-position and methoxy groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₈H₁₀FNO₂, with a molecular weight of 171.17 g/mol. This compound belongs to a broader class of halogenated dimethoxy anilines, which are intermediates in pharmaceutical and agrochemical synthesis.
The fluorine atom enhances electron-withdrawing effects, influencing reactivity and stability, while methoxy groups contribute steric bulk and moderate electronic effects. Such structural features make it valuable for designing bioactive molecules, though its specific applications require further exploration.
Properties
IUPAC Name |
5-fluoro-2,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIDQMOZTRAYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444288 | |
| Record name | 5-fluoro-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-65-3 | |
| Record name | 5-Fluoro-2,4-dimethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-fluoro-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-dimethoxyaniline typically involves the fluorination of 2,4-dimethoxyaniline. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom into the aromatic ring. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2,4-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dimethoxyaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Compounds
Key Observations :
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for this compound are absent in the evidence, trends can be inferred:
- Solubility: Methoxy groups enhance solubility in polar solvents compared to non-substituted anilines. Fluorine may slightly reduce solubility due to increased hydrophobicity.
- Stability : Fluorinated anilines are generally more stable than diamine analogs (e.g., benzene-1,2-diamines), which are prone to oxidation .
Biological Activity
5-Fluoro-2,4-dimethoxyaniline (5-F-2,4-DMA) is an organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a fluorine atom and two methoxy groups attached to an aniline structure, with the chemical formula C10H12FNO2 and a molecular weight of approximately 197.21 g/mol. The unique combination of electron-withdrawing and electron-donating groups significantly influences its reactivity and biological activity compared to similar compounds.
This compound can be synthesized through various methods, often focusing on the introduction of the fluorine atom and methoxy groups onto the aniline backbone. The presence of fluorine is known to enhance metabolic stability and improve pharmacodynamic properties, making this compound a candidate for further biological evaluations .
The precise mechanism of action for 5-F-2,4-DMA remains under investigation; however, it is suggested that the compound interacts with biological targets such as enzymes and receptors. Molecular docking studies indicate that it may effectively bind to α-glucosidase, suggesting potential applications as an antidiabetic agent by inhibiting carbohydrate digestion and reducing blood glucose levels .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. Notably, derivatives of fluorinated anilines have shown promise as α-glucosidase inhibitors. This is critical for managing diabetes by preventing the digestion of carbohydrates and thereby controlling blood sugar levels. The following table summarizes the inhibitory activities of various derivatives related to 5-F-2,4-DMA:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 5-Fluoro-2-oxindole | 7.51 × 10^3 | Baseline comparison for inhibition |
| Acarbose | 569.43 ± 43.72 | Standard α-glucosidase inhibitor |
| Compound 3d | 56.87 ± 0.42 | Significant inhibition |
| Compound 3f | 49.89 ± 1.16 | Significant inhibition |
| Compound 3i | 35.83 ± 0.98 | Most potent among tested compounds |
These findings indicate that certain derivatives of this compound exhibit much higher potency than acarbose, a commonly used medication for diabetes management .
Case Studies
A study conducted by researchers at Wuyi University evaluated a series of derivatives based on 5-fluoro-2-oxindole, which is structurally related to 5-F-2,4-DMA. The results demonstrated that these derivatives not only inhibited α-glucosidase effectively but also exhibited additional biological activities such as anti-inflammatory and antibacterial effects .
Safety Considerations
As with any new chemical entity, safety precautions are paramount when handling this compound due to its classification as an aromatic amine. General safety protocols should be followed to minimize exposure risks during synthesis and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
